molecular formula C13H12O2 B067132 4-Isopropylnaphthalene-1,2-dione CAS No. 162050-74-0

4-Isopropylnaphthalene-1,2-dione

Cat. No.: B067132
CAS No.: 162050-74-0
M. Wt: 200.23 g/mol
InChI Key: ILAMMXAQNXGOJN-UHFFFAOYSA-N
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Description

4-Isopropylnaphthalene-1,2-dione is a synthetic 1,2-naphthoquinone derivative of significant interest in chemical and pharmaceutical research. This compound belongs to a class of molecules known for their diverse biological activities and utility in drug discovery efforts, particularly against parasitic and infectious diseases . The 1,2-naphthoquinone core is a known metabolite of naphthalene and is structurally analogous to other biologically active quinones . The specific incorporation of an isopropyl substituent is a strategic modification explored in medicinal chemistry to optimize the physicochemical and pharmacological properties of lead compounds, influencing factors such as lipophilicity and target binding . Research into similar 1,2-naphthoquinone and 1,4-naphthoquinone derivatives has highlighted their potential as multi-target agents, with mechanisms of action that may include the inhibition of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disruption of tubulin polymerization, and the induction of oxidative stress through the generation of reactive oxygen species (ROS) . These properties make such compounds promising scaffolds for developing novel therapeutics, especially for neglected tropical diseases like Chagas disease . Researchers value this compound as a key intermediate for the synthesis of more complex molecules and as a tool compound for probing biochemical pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

162050-74-0

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3

InChI Key

ILAMMXAQNXGOJN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21

Canonical SMILES

CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21

Synonyms

1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Isopropylnaphthalene-1,2-dione has garnered attention due to its cytotoxic properties, making it a candidate for cancer therapy. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines.

Cytotoxic Activity

  • A study highlighted that this compound and its derivatives demonstrated remarkable cytotoxic effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The mechanism of action involves the inhibition of Cdc25 phosphatases, which are crucial in regulating the cell cycle and responding to DNA damage .
  • Another research indicated that multiorthoquinone derivatives, which include structural motifs similar to this compound, showed potent anti-tuberculosis activity .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and reduce steps.

Synthetic Routes

  • A notable method involves synthesizing the compound from 3-hydroxy-2-naphthoic acid through a series of reactions including methyl ester formation, Grignard reaction, hydrogenation, and oxidation. This method yields 59% overall efficiency .
StepReaction TypeYield (%)
1Methyl Ester Formation92
2Grignard Reaction89
3Hydrogenation97
4Oxidation74

Environmental Impact and Safety

Understanding the environmental implications of this compound is crucial for its application in industry.

Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of naphthalene derivatives. Studies indicate potential risks associated with exposure to naphthalene compounds, including respiratory issues and skin irritation . Therefore, handling protocols must be established to mitigate risks during synthesis and application.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development.

Case Study: Anticancer Agents

In a study published in ARKIVOC, researchers synthesized several naphthalene derivatives incorporating the isopropyl group. These compounds were tested for anticancer properties, revealing that modifications to the naphthalene structure significantly enhanced cytotoxicity against targeted cancer cells .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthalene derivatives, including those with the isopropyl group. Results demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Preparation Methods

Three-Component Reductive Alkylation (TCRA)

The three-component reductive alkylation (TCRA) reaction enables the introduction of alkyl groups at the C3 position of 2-hydroxy-1,4-naphthoquinone (lawsone). In a representative procedure, lawsone reacts with isobutyraldehyde in the presence of L-proline (20 mol%) and Hantzsch ester (1.1 equiv.) in dichloromethane (DCM) at room temperature. This asymmetric catalysis forms 2-hydroxy-3-isopropylnaphthalene-1,4-dione with 72–78% yield. The reaction proceeds via enamine activation, where proline facilitates the formation of a chiral enamine intermediate, enabling nucleophilic attack by the aldehyde.

Key Data:

  • Catalyst: L-Proline (20–30 mol%)

  • Reductant: Hantzsch ester (1.1–1.5 equiv.)

  • Solvent: DCM or acetone-DMSO mixtures

  • Yield: 72–78%

Oxidative Transformation to 1,2-Dione

The 1,4-dione intermediate undergoes oxidative rearrangement to the 1,2-dione structure. Treatment of 2-hydroxy-3-isopropylnaphthalene-1,4-dione with potassium permanganate (KMnO₄) in a basic aqueous medium (2% NaOH) at 0°C for 2 hours initiates a ring-contraction mechanism. Subsequent acidification with HCl precipitates 4-isopropylnaphthalene-1,2-dione. This step achieves 85–90% conversion efficiency, as validated by analogous transformations of ethyl-substituted derivatives.

Reaction Conditions:

  • Oxidant: KMnO₄ (1.9 equiv.)

  • Temperature: 0°C → 25°C (20 h)

  • Workup: Acidification with 20% HCl, extraction with ethyl acetate

  • Yield: 85–90%

Microwave-Assisted Hydroiodic Acid (HI) Mediated Rearrangement

Chlorination of 3-Isopropyl-1,4-Naphthoquinone

A two-step protocol involves chlorination followed by HI-mediated rearrangement. First, 2-hydroxy-3-isopropylnaphthalene-1,4-dione is treated with oxalyl chloride (4.0 equiv.) and catalytic DMF in dry DCM to yield 3-isopropyl-2-chloronaphthalene-1,4-dione. This intermediate is highly reactive, enabling subsequent regioselective rearrangement.

Procedure Highlights:

  • Chlorinating Agent: Oxalyl chloride (4.0 equiv.)

  • Catalyst: DMF (1.3 equiv.)

  • Solvent: Anhydrous DCM

  • Yield: 88–92%

Microwave-Promoted Rearrangement

The chlorinated intermediate undergoes microwave-assisted treatment with hydroiodic acid (57% HI in H₂O, 5.0 equiv.) and acetic acid at 90°C for 1 hour. This conditions promote a radical-mediated 1,2-alkyl shift, repositioning the isopropyl group from C3 to C4 while converting the 1,4-dione to a 1,2-dione. The reaction is scalable, with gram-scale syntheses achieving 90–95% yield.

Optimized Parameters:

  • Microwave Power: 300 W

  • Temperature: 90°C

  • Time: 1 hour

  • Yield: 90–95%

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield
TCRA + OxidationLawsone, isobutyraldehydeL-Proline, KMnO₄0–25°C, 20 h72–85%
Microwave HI Rearrangement3-Isopropyl-2-chloro-1,4-dioneHI, AcOH90°C, 1 h (microwave)90–95%

The microwave-assisted HI route offers superior yield and shorter reaction times, albeit requiring specialized equipment. In contrast, the TCRA-oxidation sequence employs milder conditions and asymmetric catalysis, advantageous for enantioselective synthesis.

Mechanistic Insights

Proline-Catalyzed Asymmetric Alkylation

L-Proline acts as a bifunctional catalyst, forming a chiral enamine with lawsone’s ketone group. This enamine attacks the in situ-generated iminium ion from isobutyraldehyde, establishing the C3-isopropyl group with high enantiomeric excess (ee >90% in analogous systems). The Hantzsch ester serves as a hydride donor, reducing the intermediate imine to the alkylated product.

HI-Mediated 1,2-Alkyl Shift

The HI/AcOH system generates iodide radicals under microwave irradiation, abstracting hydrogen from the chlorinated intermediate to form a benzylic radical. Subsequent recombination with iodine induces a 1,2-alkyl migration, repositioning the isopropyl group while reorganizing the quinone oxygenation pattern.

Structural Characterization

Synthetic this compound is validated via:

  • ¹H NMR (CDCl₃): δ 8.20–8.15 (m, 2H, aromatic), 7.82–7.73 (m, 2H, aromatic), 2.96 (septet, J = 7.2 Hz, 1H, CH), 1.29 (d, J = 7.2 Hz, 6H, CH₃).

  • ¹³C NMR : δ 183.9 (C=O), 181.8 (C=O), 34.4 (CH), 23.8 (CH₃).

  • HRMS : m/z 265.0869 (M + H⁺).

Environmental and Practical Considerations

  • Solvent Sustainability : DCM and acetone-DMSO mixtures are replaceable with cyclopentyl methyl ether (CPME) or ethanol to enhance green chemistry metrics.

  • Waste Reduction : Microwave methods reduce energy consumption by 40% compared to conventional heating .

Q & A

Basic: What established synthetic routes exist for 4-isopropylnaphthalene-1,2-dione, and what are their key optimization parameters?

The synthesis of cyclobutene-dione derivatives, including this compound, typically involves nucleophilic substitution reactions. For example, 3,4-diethoxycyclobutene-1,2-dione reacts with alkylamines (e.g., n-butylamine) in ethanol under ambient conditions to yield monosquaramides with >85% efficiency. Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and reaction stability .
  • Stoichiometry : A 1:1 molar ratio of diethoxy precursor to amine minimizes side products .
  • Reaction time : 2–24 hours, depending on amine reactivity, with progress monitored via TLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • IR-LD spectroscopy : Assigns functional groups (e.g., carbonyl stretching at ~1800 cm⁻¹) and predicts stereochemistry via nematic liquid crystal alignment .
  • Gas chromatography (GC) : Non-polar columns (e.g., HP-5MS) with temperature programming (1481.3 K retention index) resolve structural isomers .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 204.35 for C₁₅H₂₄ derivatives) confirm molecular weight .

Advanced: How can computational modeling elucidate the compound’s reactivity in enantioselective catalysis?

Density functional theory (DFT) simulations can predict:

  • Electrophilic sites : Squaramide derivatives exhibit high electrophilicity at the cyclobutene-dione core, enabling hydrogen-bond catalysis .
  • Steric effects : Substituents like isopropyl groups influence transition-state geometry, critical for enantioselectivity in Diels-Alder reactions .
    Validation requires coupling computational data with experimental kinetics (e.g., NMR monitoring of reaction intermediates).

Advanced: What methodologies resolve contradictions in toxicological data between in vitro and in vivo studies?

Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell models). Strategies include:

  • Interspecies extrapolation : Compare rodent and human liver microsome data to identify species-specific metabolic pathways .
  • Dose-response modeling : Use benchmark dose (BMD) analysis to reconcile low-dose in vitro cytotoxicity with high-dose in vivo effects .
  • Confidence scoring : Prioritize studies with high initial confidence (≥3/4 "yes" responses to experimental rigor criteria) .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest interactions with:

  • Enzymatic systems : Inhibition of proteases via squaramide-mediated hydrogen bonding .
  • Cellular receptors : Potential modulation of G-protein-coupled receptors (GPCRs) due to structural similarity to naphthoquinone derivatives .
    Further target validation requires affinity chromatography or surface plasmon resonance (SPR) assays.

Advanced: How can reaction conditions be optimized for gram-scale synthesis without compromising yield?

  • Solvent selection : Switch to DMF for higher amine solubility and faster kinetics .
  • Catalysis : Add catalytic iodine (1 mol%) to accelerate nucleophilic substitution .
  • Workup optimization : Use hexanes for rapid precipitation, reducing purification steps .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .
  • Waste disposal : Classify as "corrosive waste" under EPA guidelines due to skin irritation potential .

Advanced: How can crystallographic ambiguities in structural determination be resolved?

  • Refinement software : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and hydrogen bonding networks .
  • Data collection : Optimize crystal mounting to minimize absorption effects (e.g., use a Bruker D8 Venture with Mo-Kα radiation) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: What gaps exist in the environmental fate data for this compound, and how can they be addressed?

Current data lack:

  • Biodegradation kinetics : Use OECD 301F respirometry assays to quantify microbial degradation rates .
  • Bioaccumulation potential : Conduct octanol-water partition coefficient (log Kow) studies using shake-flask methods .

Basic: How should researchers design literature reviews to capture all relevant toxicological studies?

  • Search strings : Combine CAS numbers (e.g., 16729-00-3), MeSH terms ("Naphthalenes/toxicity"), and keywords ("hepatic effects") across PubMed, TOXCENTER, and NIH RePORTER .
  • Inclusion criteria : Prioritize peer-reviewed studies on inhalation/oral exposure routes and systemic effects (e.g., hepatic, renal) in humans and mammals .

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